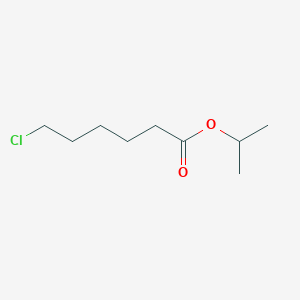

Propan-2-yl 6-chlorohexanoate

描述

Propan-2-yl 6-chlorohexanoate (CID 256824) is an organic ester with the molecular formula C₉H₁₇ClO₂. Its structure comprises a hexanoate backbone substituted with a chlorine atom at the sixth carbon and an isopropyl ester group. Key structural details include:

属性

IUPAC Name |

propan-2-yl 6-chlorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBMZGJDDXCJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292627 | |

| Record name | propan-2-yl 6-chlorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71195-77-2 | |

| Record name | NSC84229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propan-2-yl 6-chlorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL 6-CHLOROHEXANOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Propan-2-yl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

化学反应分析

Radical Addition Reactions

Propan-2-yl 6-chlorohexanoate participates in manganese-catalyzed radical additions under visible-light initiation. In the presence of Mn₂(CO)₁₀ and hydrogen atom transfer (HAT) agents, the compound undergoes Giese-type additions with alkenes or alkynes.

Example Reaction Conditions

| Reagent/Catalyst | Solvent | Light Source | Yield | Reference |

|---|---|---|---|---|

| Mn₂(CO)₁₀ (10 mol%) | DMSO | 36 W blue LED | 51% |

The reaction proceeds via a radical chain mechanism, where the manganese catalyst generates chlorine-centered radicals. These intermediates add to electron-deficient alkenes, forming functionalized alkylated products .

Enzymatic Dehalogenation

The chloro group in the hexanoate chain is susceptible to enzymatic cleavage by thermostable L-2-haloacid dehalogenases (L-DEX). Pseudomonas sp. strain YL-derived L-DEX selectively converts the (S)-enantiomer of 6-chlorohexanoate derivatives to D-2-hydroxyhexanoate.

Key Parameters

| Enzyme | Optimal pH | Optimal Temp. | Substrate Specificity | Reference |

|---|---|---|---|---|

| L-DEX | 9.5 | 65°C | C₆–C₁₆ chloroalkanoates |

This reaction is stereospecific and retains configuration, producing chiral hydroxy acids valuable in pharmaceutical synthesis .

Ozonolysis and Oxidation

Ozone cleaves the ester backbone and oxidizes the chloroalkyl chain. The reaction produces CO₂, H₂O, and Cl₂O as byproducts.

General Reaction Pathway

Conditions

This pathway is critical for environmental degradation of halogenated esters .

Hydrolysis and Substitution Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 6-chlorohexanoic acid and isopropanol. Additionally, the chloro substituent participates in nucleophilic substitution (SN2) with hydroxide or amines.

Hydrolysis Conditions

| Medium | Reagent | Product |

|---|---|---|

| Acidic (H₂SO₄) | H₂O, reflux | 6-Chlorohexanoic acid |

| Basic (NaOH) | H₂O, 80°C | Sodium 6-chlorohexanoate |

Substitution Example

Comparative Reactivity Table

科学研究应用

Propan-2-yl 6-chlorohexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Propan-2-yl 6-chlorohexanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 6-chlorohexanoic acid and isopropanol. The chlorine atom in the compound can participate in substitution reactions, leading to the formation of new derivatives with different biological activities.

相似化合物的比较

a) Ethyl 6-chlorohexanoate

- Molecular Formula : C₈H₁₅ClO₂

- Key Differences :

- Shorter ester chain (ethyl vs. isopropyl) reduces steric hindrance, enhancing hydrolysis rates.

- Lower molecular weight (178.66 g/mol vs. 192.68 g/mol) results in higher volatility.

- Reactivity: The absence of a branched ester group may increase susceptibility to nucleophilic attack at the carbonyl carbon compared to this compound.

b) Methyl 4-chlorobutanoate

- Molecular Formula : C₅H₉ClO₂

- Key Differences :

- Shorter carbon chain (C4 vs. C6) reduces lipophilicity.

- Chlorine at the fourth carbon (vs. sixth) increases electrophilicity at the ester linkage due to proximity.

- Applications: Methyl 4-chlorobutanoate is more commonly used in polymer synthesis, whereas this compound’s extended chain may favor surfactant or plasticizer applications .

Branched Esters

a) Propan-2-yl hexanoate

- Molecular Formula : C₉H₁₈O₂

- Key Differences :

- Absence of chlorine eliminates polar interactions, reducing solubility in polar solvents.

- Higher thermal stability due to the lack of a labile C–Cl bond.

- Boiling Point: ~195°C (estimated) vs. ~210°C for this compound (chlorine increases molecular weight and dipole-dipole interactions) .

b) tert-Butyl 6-chlorohexanoate

- Molecular Formula : C₁₀H₁₉ClO₂

- Key Differences: Bulkier tert-butyl group increases steric hindrance, slowing ester hydrolysis. Higher log P (octanol-water partition coefficient) due to enhanced hydrophobicity.

Aromatic Esters

a) Propyl 4-hydroxybenzoate (Propyl Paraben)

- Molecular Formula : C₁₀H₁₂O₃

- Key Differences: Aromatic ring introduces resonance stabilization, reducing reactivity toward nucleophiles. Phenolic –OH group enables hydrogen bonding, increasing water solubility compared to this compound.

- Applications: Propyl paraben is widely used as a preservative, whereas this compound’s aliphatic structure may limit its biocompatibility .

Comparative Data Table

| Property | This compound | Ethyl 6-chlorohexanoate | Propan-2-yl hexanoate | Propyl Paraben |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₇ClO₂ | C₈H₁₅ClO₂ | C₉H₁₈O₂ | C₁₀H₁₂O₃ |

| Molecular Weight (g/mol) | 192.68 | 178.66 | 158.24 | 180.20 |

| Boiling Point (°C) | ~210 (est.) | ~195 (est.) | ~195 | 297 |

| Water Solubility | Low | Moderate | Very low | 0.25 g/L (20°C) |

| Reactivity | Moderate (Cl substitution) | High (ester hydrolysis) | Low | Low (aromatic stability) |

| Applications | Industrial synthesis | Polymer intermediates | Solvents | Preservatives |

Critical Analysis of Reactivity and Stability

- Chlorine Position: The terminal chlorine in this compound reduces its electrophilicity compared to chloroesters with proximal halogens (e.g., Methyl 4-chlorobutanoate). This decreases its utility in SN2 reactions but enhances stability in storage .

- Steric Effects: The isopropyl group impedes enzymatic or chemical hydrolysis compared to linear esters like ethyl 6-chlorohexanoate, making it more persistent in environmental matrices.

- Thermal Decomposition: Chlorinated esters like this compound may release HCl upon heating, necessitating corrosion-resistant equipment during industrial processes.

生物活性

Propan-2-yl 6-chlorohexanoate, also known as isopropyl 6-chlorohexanoate, is an organic compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Composition

This compound features a chloroalkane functional group and an ester linkage, which are critical for its biological interactions. The molecular structure can be represented as follows:

Synthesis

The synthesis of this compound involves several chemical reactions. A typical synthetic route includes the reaction of hexanoic acid with isopropanol in the presence of a chlorinating agent. The following table summarizes a common synthetic pathway:

| Reactants | Quantities | Conditions |

|---|---|---|

| Hexanoic acid | 10 g | Reflux |

| Isopropanol | 5 g | Reflux |

| Thionyl chloride (SOCl₂) | 5 ml | Under inert atmosphere |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on human cell lines to assess its effects on cell viability. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 50 |

| MCF7 (breast cancer) | 75 |

| HepG2 (liver cancer) | 100 |

These findings indicate that while this compound has cytotoxic effects, it may also possess selective toxicity towards cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against multidrug-resistant bacterial strains. The compound demonstrated potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to conventional antibiotics. This study highlights the potential for using this compound in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity in Cancer Research

In a study focusing on new anticancer agents, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly in HeLa cells, suggesting its potential as an anticancer therapeutic agent. Further investigations into its mechanism of action are warranted.

常见问题

Q. How can I optimize the synthesis of Propan-2-yl 6-chlorohexanoate to improve yield and purity?

Methodological steps include:

- Reagent selection : Use high-purity starting materials (e.g., 6-chlorohexanoic acid and propan-2-ol) with stoichiometric ratios adjusted to minimize side reactions.

- Catalysis : Employ acid catalysts (e.g., sulfuric acid) under controlled temperature (60–80°C) to enhance esterification efficiency .

- Purification : Utilize fractional distillation or column chromatography to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Yield analysis : Calculate theoretical and experimental yields, identifying bottlenecks (e.g., hydrolysis side reactions) through kinetic studies .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Identify ester carbonyl (δ ~4.8–5.2 ppm for the propan-2-yl group) and chloroalkane protons (δ ~3.5–4.0 ppm for the 6-chlorohexanoate chain).

- ¹³C NMR : Confirm ester carbonyl (δ ~165–175 ppm) and chlorine-substituted carbons (δ ~40–45 ppm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) determine the molecular structure of this compound, and what challenges arise during refinement?

- Crystallization : Grow crystals via slow evaporation in non-polar solvents (e.g., hexane).

- Data collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement challenges :

- Disordered atoms : Address using restraints (e.g., ISOR, DELU) in SHELXL .

- Twinning : Apply twin law matrices and HKLF 5 format for data integration .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. computational predictions) for this compound?

- Error analysis : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or conformational flexibility .

- Cross-validation : Replicate experiments under varying conditions (e.g., temperature, solvent) to isolate variables .

- Statistical testing : Apply chi-squared tests to assess the significance of deviations between datasets .

Q. How can hydrogen-bonding patterns in this compound crystals be analyzed using graph set analysis?

- Graph set theory : Classify hydrogen bonds (e.g., C=O⋯H-O) into motifs (chains, rings) using Etter’s formalism.

- Software tools : Use Mercury or CrystalExplorer to visualize and quantify interactions.

- Thermodynamic impact : Relate packing motifs to melting points or solubility via lattice energy calculations .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- Exposure control : Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/skin contact .

- Spill management : Absorb liquids with inert materials (e.g., vermiculite) and dispose as halogenated waste .

- Emergency response : Administer first aid for ingestion (e.g., rinse mouth, seek medical attention) and ensure SDS accessibility .

Q. How can reaction mechanisms for this compound synthesis be validated using isotopic labeling?

- Deuterium tracing : Substitute propan-2-ol with deuterated (D7) alcohol to track esterification pathways via ²H NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates between labeled/unlabeled substrates to identify rate-determining steps .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in reporting this compound research?

- Methods documentation : Specify equipment models (e.g., Bruker AVANCE III HD NMR), software versions (e.g., TopSpin 4.2), and calibration standards .

- Data transparency : Deposit crystallographic data in the Cambridge Structural Database (CSD) and raw spectra in open-access repositories .

- Statistical rigor : Report confidence intervals (95% CI) and p-values for quantitative analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。